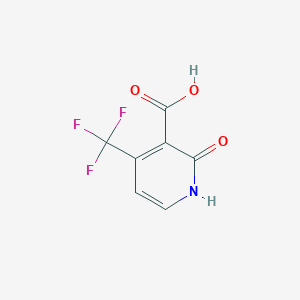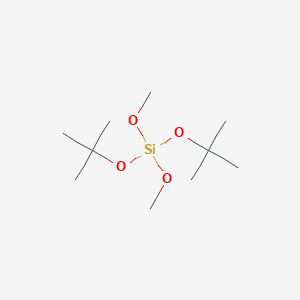
Di-t-butoxydimethoxysilane
Overview
Description
Di-t-butoxydimethoxysilane is a chemical compound with the formula C10H24O4Si . It is a liquid substance that is used as a chemical intermediate .
Synthesis Analysis
Di-t-butoxydimethoxysilane can be prepared from tetrachlorosilane via three steps. Di-t-butoxydichlorosilane and di-t-butoxymethoxychlorosilane are intermediate compounds in this procedure .Molecular Structure Analysis
The molecular structure of Di-t-butoxydimethoxysilane consists of a silicon atom bonded to two tert-butoxy groups and two methoxy groups .Scientific Research Applications
Surface Passivation in Single-Molecule Studies
Di-t-butoxydimethoxysilane, through its derivative dichlorodimethylsilane (DDS), is utilized in surface passivation methods for in vitro single-molecule studies. This method, compared to traditional poly(ethylene glycol) surfaces, more effectively prevents nonspecific binding of biomolecules and doesn't perturb the behavior and activities of tethered biomolecules. It's simple, cost-effective, and suitable for single-molecule imaging even in high concentrations of labeled species in solution (Hua et al., 2014).
Role in Environmental Research
In the broader context of environmental research, compounds like di-t-butoxydimethoxysilane are relevant in discussions about dioxin bioavailability. These compounds are part of the larger group of dioxins and related chemicals which have been a focus in environmental and health research, particularly regarding their bioavailability and impact on ecosystems (Dagani, 1984).
Green Chemistry Applications
In green chemistry, derivatives of di-t-butoxydimethoxysilane are investigated for their thermal degradation products and thermal safety parameters. This includes studying compounds like 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane (DBPH) for their thermal hazard assessment and safer storage conditions (Das & Shu, 2016).
Radiopharmaceutical Applications
Di-t-butoxydimethoxysilane derivatives like dioxime are researched for their potential in tumor imaging. Studies have synthesized new dioxime derivatives to be labeled with technetium-99m, aiming to use them as solid tumor markers. These studies focus on the synthesis, characterization, radiolabeling, and biodistribution of these compounds, highlighting their potential in medical imaging (Motaleb et al., 2018).
Textile Industry Applications
In the textile industry, di-t-butoxydimethoxysilane derivatives like tetraethoxysilane (TEOS) are used for antiwrinkle treatments in cotton fabrics. Research has explored the effect of a mixed sol on fabric properties, investigating the crosslinkage of SiO2 and dimethyloldihydroxyethyleneurea (DMDHEU) and how it improves fabric properties like antiwrinkle features, tensile strength, and UV resistance (Huang et al., 2007).
Applications in Membrane Technology
Surface modification of ceramic membranes using di-t-butoxydimethoxysilane derivatives is vital in processes like direct contact membrane distillation. This research evaluates surface treatments for making ceramic membranes hydrophobic, suitable for applications in water treatment and purification (Hendren et al., 2009).
Safety And Hazards
Di-t-butoxydimethoxysilane is classified as a flammable liquid and can cause serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical . In case of fire, water spray, foam, carbon dioxide, or dry chemical should be used to extinguish it .
properties
IUPAC Name |
ditert-butyl dimethyl silicate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O4Si/c1-9(2,3)13-15(11-7,12-8)14-10(4,5)6/h1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXHELPFKLYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](OC)(OC)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-t-Butoxydimethoxysilane, tech-95 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



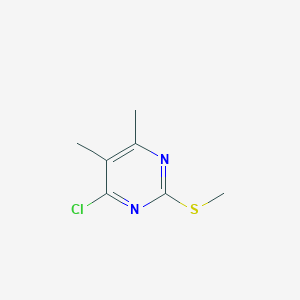
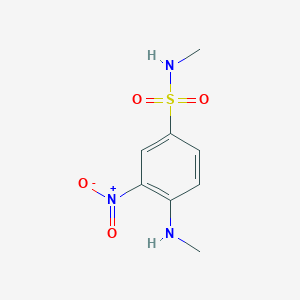
![3-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3150152.png)
![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3150158.png)
![1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B3150159.png)
![N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide](/img/structure/B3150166.png)
![2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3150167.png)
![Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3150189.png)
![7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3150195.png)
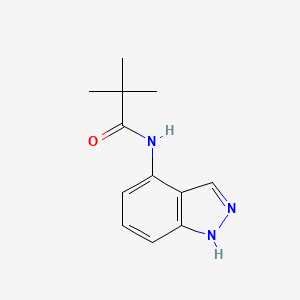
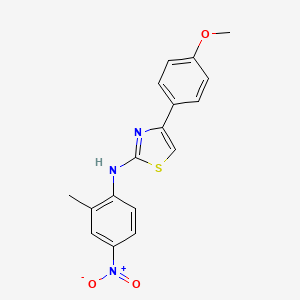
![1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3150212.png)
![2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3150217.png)
